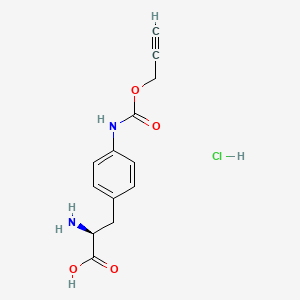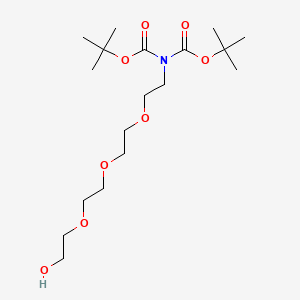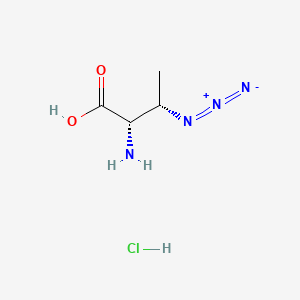
(2R,4R) H-Pro(4-N3) HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,4R) H-Pro(4-N3) HCl, also known as (2R,4R)-2-hydroxy-4-methylproline hydrochloride, is a synthetic amino acid derivative that has been studied for its potential therapeutic applications. This compound is synthesized through a multi-step process involving the condensation of 2-amino-4-methylpentanoic acid with 4-nitrobenzaldehyde and subsequent hydrolysis of the resulting Schiff base. This compound is of particular interest due to its ability to act as a prodrug, which allows it to be converted into active metabolites in the body. Additionally, (2R,4R) H-Pro(4-N3) HCl has been studied for its potential to modulate various biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
(2R,4R) H-Pro(4-N3) HCl has been studied for its potential therapeutic applications. This compound has been investigated for its ability to modulate various biochemical and physiological processes. For example, it has been studied for its potential to act as a prodrug, which allows it to be converted into active metabolites in the body. Additionally, this compound has been studied for its potential to inhibit the activity of enzymes involved in the metabolism of drugs and its potential to inhibit the activity of enzymes involved in the metabolism of lipids.
Wirkmechanismus
(2R,4R) H-Pro(4-N3) HCl has been studied for its ability to modulate various biochemical and physiological processes. This compound is thought to act as a prodrug, which allows it to be converted into active metabolites in the body. Additionally, this compound has been studied for its potential to inhibit the activity of enzymes involved in the metabolism of drugs and its potential to inhibit the activity of enzymes involved in the metabolism of lipids.
Biochemical and Physiological Effects
(2R,4R) H-Pro(4-N3) HCl has been studied for its potential to modulate various biochemical and physiological processes. For example, this compound has been studied for its potential to act as a prodrug, which allows it to be converted into active metabolites in the body. Additionally, this compound has been studied for its potential to inhibit the activity of enzymes involved in the metabolism of drugs and its potential to inhibit the activity of enzymes involved in the metabolism of lipids. Additionally, this compound has been studied for its potential to modulate the activity of various neurotransmitters, including serotonin and dopamine.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (2R,4R) H-Pro(4-N3) HCl in laboratory experiments is that it is relatively easy to synthesize. Additionally, this compound is relatively stable and can be stored for long periods of time without significant degradation. However, this compound is relatively expensive and may be difficult to obtain in large quantities.
Zukünftige Richtungen
There are several potential future directions that could be explored with (2R,4R) H-Pro(4-N3) HCl. For example, further research could be conducted to better understand the mechanism of action of this compound and to identify potential therapeutic applications. Additionally, research could be conducted to explore the potential of this compound to modulate the activity of various neurotransmitters. Furthermore, research could be conducted to explore the potential of this compound to modulate the activity of enzymes involved in the metabolism of drugs and lipids. Finally, research could be conducted to explore the potential of this compound to be used as a prodrug.
Synthesemethoden
The synthesis of (2R,4R) H-Pro(4-N3) HCl involves the condensation of 2-amino-4-methylpentanoic acid with 4-nitrobenzaldehyde. This reaction is conducted in a basic solution of sodium hydroxide and yields a Schiff base. This Schiff base is then hydrolyzed with hydrochloric acid to yield (2R,4R) H-Pro(4-N3) HCl.
Eigenschaften
IUPAC Name |
(2R,4R)-4-azidopyrrolidine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2.ClH/c6-9-8-3-1-4(5(10)11)7-2-3;/h3-4,7H,1-2H2,(H,10,11);1H/t3-,4-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVURXEMVHARMIF-VKKIDBQXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)N=[N+]=[N-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@H]1C(=O)O)N=[N+]=[N-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN4O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.60 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,4R) H-Pro(4-N3) HCl | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














